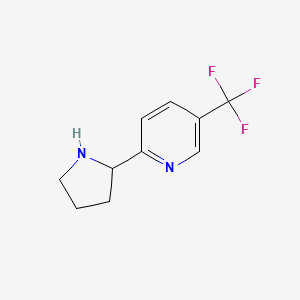

2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-pyrrolidin-2-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)7-3-4-9(15-6-7)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZJZHBJWUIBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Amino-Substituted Analogues

- 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2): Structure: Replaces the pyrrolidinyl group with an amino (-NH₂) substituent. Properties: Molecular weight 162.11 g/mol, light yellow crystalline solid. Toxicity: Causes methemoglobinemia, acute renal failure, and neurotoxicity due to oxidation into phenylhydroxylamine analogs .

Halogen-Substituted Analogues

- 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 122599-20-6): Structure: Adds a chlorine atom at the 3-position of the pyridine ring. Properties: Molecular weight 250.65 g/mol, higher stability due to halogenation. Applications: Potential insecticidal activity; structural modifications enhance binding to biological targets .

2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3):

Ester- and Hydroxymethyl-Substituted Analogues

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate :

- (5-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 31181-84-7): Structure: Hydroxymethyl (-CH₂OH) group at the 2-position. Properties: Molecular weight 177.12 g/mol, polar due to hydroxyl group. Applications: Intermediate for functionalized pyridine derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine | 216.21 | ~2.5 | 0.15 (water) |

| 5-Amino-2-(trifluoromethyl)pyridine | 162.11 | ~1.8 | 0.8 (water) |

| 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | 250.65 | ~3.2 | 0.05 (water) |

| 2-Chloro-5-(trifluoromethyl)pyridine | 197.56 | ~2.9 | 0.2 (water) |

*LogP values estimated based on structural analogs.

Key Research Findings

Pyrrolidinyl vs. Amino Substituents: The pyrrolidinyl group in the target compound reduces acute toxicity compared to the amino analogue, as seen in the absence of methemoglobinemia reports .

Halogenation Effects : Chlorine substitution increases molecular weight and lipophilicity, enhancing binding to hydrophobic enzyme pockets in agrochemical targets .

Metabolic Stability : The trifluoromethyl group in all analogs resists metabolic degradation, prolonging half-life in biological systems .

Insecticidal Activity : Derivatives with 1,3,4-oxadiazole moieties exhibit superior insecticidal efficacy (e.g., LC₅₀ = 0.8 μM against aphids) compared to pyrrolidinyl-substituted compounds .

Biologische Aktivität

2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antiviral properties, antimicrobial effects, and interactions with various biological targets. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine is C₁₀H₁₀F₃N. The presence of the trifluoromethyl group enhances its lipophilicity and chemical stability, making it a promising candidate for drug development.

Biological Activities

Research has indicated several biological activities associated with 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine:

- Antiviral Properties : Some derivatives of this compound have shown activity against viral infections, potentially through mechanisms that inhibit viral replication.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Binding Affinity : Interaction studies demonstrate its binding affinity to multiple biological targets, which aids in elucidating its mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication in specific assays. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Binding Studies | High affinity for receptors involved in cellular signaling pathways. |

The mechanism by which 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine exerts its biological effects involves interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological outcomes. For instance, studies have highlighted its potential to inhibit enzymes critical for bacterial survival and replication.

Case Studies

- Antiviral Activity Study : A recent study explored the antiviral effects of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine derivatives against influenza virus. The results indicated that certain derivatives significantly reduced viral titers in vitro, suggesting their potential as therapeutic agents against influenza infections .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 3.12 µg/mL for S. aureus and 6.25 µg/mL for E. coli, showcasing its potent antibacterial activity .

Research Findings

Recent research has focused on synthesizing new derivatives of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine to enhance its biological activity further. Structural modifications have been made to assess their impact on potency and selectivity towards specific biological targets.

Table 2: Comparison of Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyridine ring with additional halogen substitutions | Enhanced antiviral activity |

| Compound B | Alkyl substitution on pyrrolidine | Increased antimicrobial effect |

Q & A

Q. What are the common synthetic routes for 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chlorine atom at the 2-position of a 5-(trifluoromethyl)pyridine precursor with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce the pyrrolidinyl group using boronic acid derivatives . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst loading to maximize yield while minimizing side reactions like over-substitution or ring decomposition.

Q. How can researchers confirm the structural identity and purity of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine?

Characterization relies on multimodal analysis:

- NMR Spectroscopy : ¹H NMR identifies pyrrolidinyl protons (δ 1.8–2.5 ppm for CH₂ groups) and pyridine aromatic protons (δ 8.0–8.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- HPLC/MS : High-performance liquid chromatography (HPLC) with UV detection assesses purity (>98%), while mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 247) .

Q. What safety precautions are critical when handling 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine in the lab?

While specific toxicity data may be limited, analogs with trifluoromethylpyridine motifs require standard precautions:

- Use PPE (gloves, goggles) to avoid skin/eye irritation .

- Work in a fume hood due to potential volatility or dust formation.

- Store under inert atmosphere (N₂ or Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 5-position influence the pyridine ring’s electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Deactivates the pyridine ring toward electrophilic substitution, directing incoming electrophiles to the 3-position (meta to -CF₃) .

- Enhances stability against oxidation but may increase susceptibility to nucleophilic attack at electron-deficient positions, depending on the substituent’s steric and electronic environment .

Q. What mechanistic insights govern the regioselectivity of cross-coupling reactions involving 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine?

In Suzuki-Miyaura couplings, the pyrrolidinyl group at the 2-position acts as a directing group, favoring coupling at the 4-position of the pyridine ring. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate oxidative addition, while ligands modulate steric effects . Competing pathways, such as homocoupling, are suppressed by optimizing boronic acid equivalents and reaction temperature .

Q. How can researchers resolve discrepancies in reported yields for derivatives of 2-Pyrrolidin-2-yl-5-(trifluoromethyl)pyridine?

Contradictory yields often arise from:

- Starting material purity : Impurities in chlorinated precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine) reduce reactivity .

- Catalyst deactivation : Trace moisture or oxygen degrades Pd catalysts, requiring rigorous anhydrous conditions . Systematic DOE (Design of Experiments) approaches, varying parameters like solvent (DMF vs. THF) or base (K₂CO₃ vs. Cs₂CO₃), can identify optimal conditions .

Q. What strategies enable functionalization of the pyrrolidinyl moiety without disrupting the pyridine core?

- Protecting groups : Trimethylsilyl (TMS) or trityl groups protect secondary amines during subsequent reactions .

- Selective alkylation : Use of bulky electrophiles (e.g., tert-butyl bromoacetate) targets the pyrrolidine nitrogen while avoiding pyridine ring modification .

Methodological Notes

- Contradiction Analysis : When literature reports conflicting data (e.g., reaction yields), cross-validate methods using controlled replicates and advanced analytics (e.g., in situ IR monitoring) .

- Advanced Applications : This compound is a promising scaffold in medicinal chemistry (e.g., kinase inhibitors) due to its balanced lipophilicity (logP ~2.5) and hydrogen-bonding capacity from the pyrrolidinyl NH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.